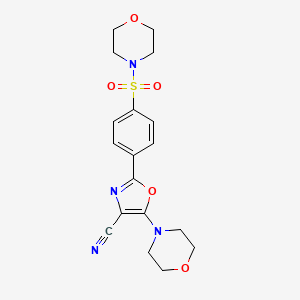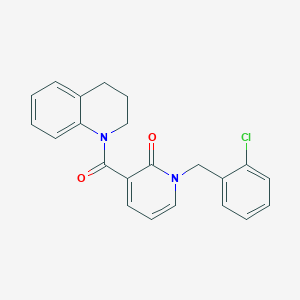
1-(2-chlorobenzyl)-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyridin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.
Scientific Research Applications
Synthesis of Pyridine and Tetrahydroquinoline Derivatives : This compound is used in the synthesis of dihydropyrindines and tetrahydroquinolines, which are important in pharmaceutical chemistry for the synthesis of natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Preparation of Quinazolines : It contributes to the synthesis of 1,2,3,4-tetrahydroquinazolines, a process important in the development of various pharmacologically relevant compounds (Eynde, Godin, Mayence, Maquestiau, & Anders, 1993).
Crystal Structure Analyses : The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions, which are crucial for understanding its reactivity and potential applications (Pandi, Rajakannan, Velmurugan, Parvez, Kim, Senthilvelan, & Rao, 2002).
Synthesis of Imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines : It is used in the synthesis of these compounds, which can have various biological applications (Katritzky, Qiu, Long, He, & Steel, 2000).
Synthesis and Evaluation in Lubricating Greases : This compound is synthesized and characterized for use in lubricating greases, demonstrating the versatility of its applications beyond medicinal chemistry (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Pyridine and Fused Pyridine Derivatives : The compound is involved in reactions leading to the creation of various pyridine derivatives, showcasing its role in complex chemical syntheses (Al-Issa, 2012).
Antimicrobial Activity Studies : It has been incorporated into novel derivatives for studying their antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
One-Pot Synthesis of Pyrido[2′,1′2,3]imidazo[4,5-c]isoquinolines
: The compound is used in efficient one-pot syntheses, demonstrating its utility in creating complex heterocyclic structures (Maleki, 2014).
Antimalarial Potential Evaluation : It forms part of novel quinoline-pyrazolopyridine derivatives evaluated for antimalarial potential, indicating its role in addressing global health challenges (Saini, Jain, Kumar, & Jain, 2016).
Lewis Acid Catalyzed Reactions : The compound is involved in Lewis acid catalyzed reactions to create pyrrolidine and tetrahydroquinoline derivatives, which can be applied in various chemical syntheses (Lu & Shi, 2007).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-11-3-1-8-17(19)15-24-13-6-10-18(21(24)26)22(27)25-14-5-9-16-7-2-4-12-20(16)25/h1-4,6-8,10-13H,5,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZTNAQNSJYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

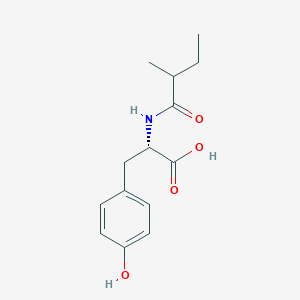
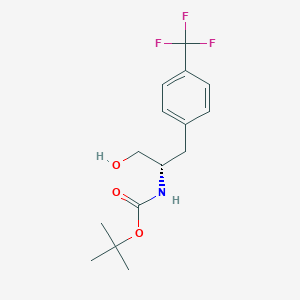
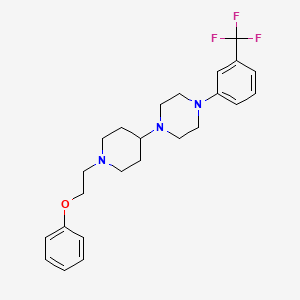
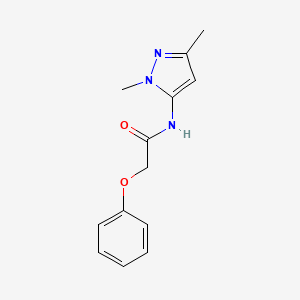
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)
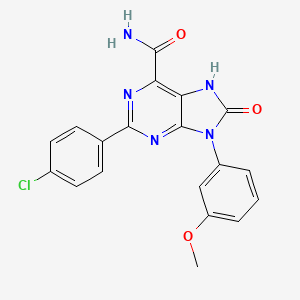
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
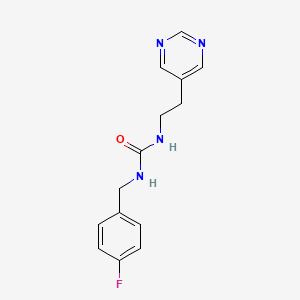
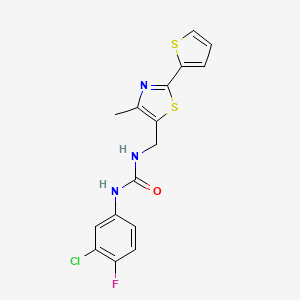
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2576871.png)
